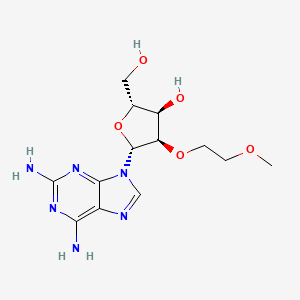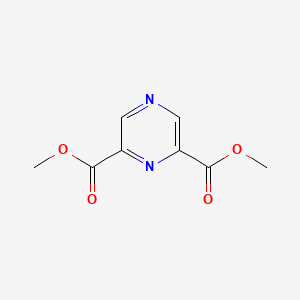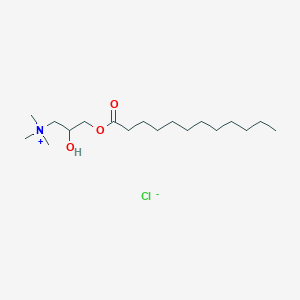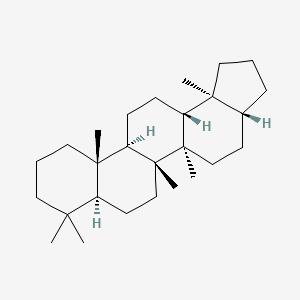
A'-Neo-22,29,30-trinorgammacerane
Vue d'ensemble
Description
A’-Neo-22,29,30-trinorgammacerane , also known as 17α (H)-22,29,30-Trisnorhopane , is a chemical compound with the molecular formula C30H52. It belongs to the class of biogenic aliphatic hydrocarbons . Unfortunately, detailed information about its natural occurrence, biological sources, or ecological relevance is scarce.
Applications De Recherche Scientifique
Chemical Reactions and Structural Transformations : A study by Berti et al. (1971) discusses the chemical reactions involving A'-neogammacer-17(21)-ene oxide with boron trifluoride and hydrochloric acid, leading to structural rearrangements and the formation of compounds like 22,29,30-trisnor-17α-isopropyl-21-one. This research highlights the compound's reactivity and potential for various synthetic applications in chemistry (Berti, Bottari, Marsili, Morelli, & Mandelbaum, 1971).
Biological Interactions and Molecular Recognition : Although not directly related to A'-Neo-22,29,30-trinorgammacerane, studies on similar compounds, such as neomycin interacting with single-stranded RNA, provide insights into how similar molecules could interact at a molecular level, potentially impacting biological processes like mRNA stability and translation initiation (Xi, Gray, Kumar, & Arya, 2009).
Pharmaceutical and Therapeutic Research : Research by Peplow et al. (2003) on trichothecene mycotoxin production in Fusarium sporotrichioides involves the study of molecules structurally similar to A'-Neo-22,29,30-trinorgammacerane. Understanding these pathways can aid in the development of new therapeutic agents or agricultural fungicides (Peplow, Meek, Wiles, Phillips, & Beremand, 2003).
Gene Transfer and Genetic Engineering : Studies focusing on the use of the neo gene in various genetic engineering applications, such as in human cultured cells (Tao, Wilkinson, Stanbridge, & Berns, 1987), provide context for how components related to A'-Neo-22,29,30-trinorgammacerane might be used in biotechnological applications (Tao, Wilkinson, Stanbridge, & Berns, 1987).
Propriétés
IUPAC Name |
(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h19-22H,7-18H2,1-6H3/t19-,20+,21-,22-,24+,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYQECPNNWDJY-TXOBOIHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
A'-Neo-22,29,30-trinorgammacerane | |
CAS RN |
51271-94-4 | |
| Record name | A'-Neo-22,29,30-trinorgammacerane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051271944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1626894.png)
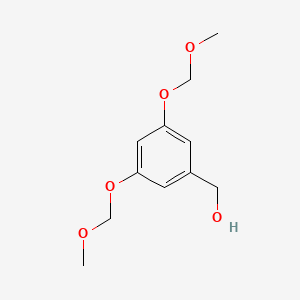
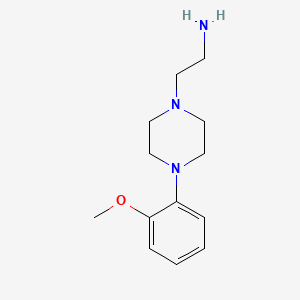
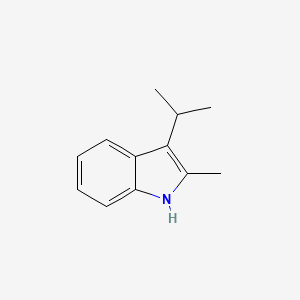
![2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B1626900.png)
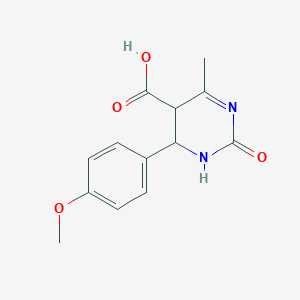
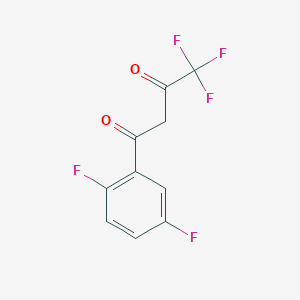
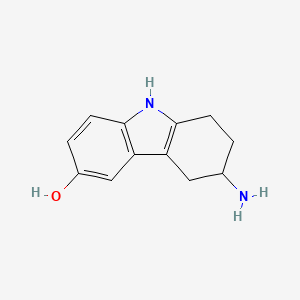
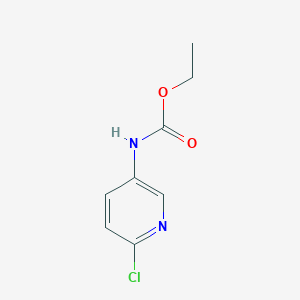
![(2S)-Amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-4-pentenamide](/img/structure/B1626911.png)
![3,7-Dichlorobenzo[d]isoxazole](/img/structure/B1626912.png)
